Flumequine

Catalog No.
S528132
CAS No.
42835-25-6
M.F
C14H12FNO3
M. Wt
261.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flumequine

CAS Number

42835-25-6

Product Name

Flumequine

IUPAC Name

7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid

Molecular Formula

C14H12FNO3

Molecular Weight

261.25 g/mol

InChI

InChI=1S/C14H12FNO3/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19/h4-7H,2-3H2,1H3,(H,18,19)

InChI Key

DPSPPJIUMHPXMA-UHFFFAOYSA-N

SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O

Solubility

In water, 2.19X10+3 mg/L at 25 °C (est)
Insoluble in water
Soluble in alkaline solutions and alcohol

Synonyms

Apurone, flumequine, R 802, R-802

Canonical SMILES

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O

Description

The exact mass of the compound Flumequine is 261.0801 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.19x10+3 mg/l at 25 °c (est)insoluble in watersoluble in alkaline solutions and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757806. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Quinolones - Fluoroquinolones - Supplementary Records. It belongs to the ontological category of 3-oxo monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Antibacterial Activity Studies

Flumequine's primary application in research lies in its ability to combat a wide range of bacteria. Scientists utilize it to study its effectiveness against specific bacterial strains, including those resistant to other antibiotics. This research helps researchers understand the mechanisms of action of flumequine and identify its potential for developing new antibiotics ().

Aquaculture Research

Flumequine is used in aquaculture research to treat bacterial infections in fish. Studies investigate its efficacy against specific pathogens affecting farmed fish and determine optimal treatment regimens. Additionally, research explores the residue depletion of flumequine in fish tissues to ensure consumer safety ().

  • Origin: Flumequine is a synthetic compound, not derived from a natural source [].
  • Significance: Flumequine played a role in the early development of fluoroquinolone antibiotics, a class of broad-spectrum antibiotics used to treat a wide range of bacterial infections []. However, due to resistance concerns, it is no longer used clinically.

Molecular Structure Analysis

  • Flumequine has the chemical formula C14H12FNO3 and a molecular weight of 261.26 g/mol [].
  • Its structure consists of a bicyclic core with a fluorine atom, a methyl group, and a carboxylic acid group as key functional groups []. This structure is characteristic of the fluoroquinolone class.
  • The presence of the fluorine atom is believed to contribute to the antibiotic activity of flumequine [].

Chemical Reactions Analysis

  • The specific details of flumequine synthesis are not readily available in scientific literature. Fluoroquinolone antibiotics are typically synthesized through a multi-step process involving various organic reactions.
  • Flumequine undergoes degradation in the environment, primarily through hydrolysis and microbial action. The specific breakdown products are not extensively documented in publicly available research.

Physical And Chemical Properties Analysis

  • Flumequine appears as a white microcrystalline powder [].
  • Melting point: 253-255°C [].
  • Solubility: Soluble in aqueous alkaline solutions and alcohol, insoluble in water [].
  • Stability: Flumequine is relatively stable under normal storage conditions [].

Flumequine, like other fluoroquinolones, inhibits bacterial DNA gyrase, an enzyme essential for bacterial DNA replication []. This inhibition disrupts bacterial growth and ultimately leads to cell death.

  • Flumequine use in humans has been associated with adverse effects like gastrointestinal disturbances and allergic reactions [].
  • The development of resistance to flumequine in bacteria led to its withdrawal from human use [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White crystalline powde

XLogP3

2.9

Exact Mass

261.0801

LogP

1.6 (LogP)
log Kow = 1.6
1.60

Appearance

Solid powder

Melting Point

253-255 °C
253-255°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 25 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 20 of 25 companies with hazard statement code(s):;
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (90%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (90%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Flumequine is a white crystalline solid. It mixes easily with water. USE: Flumequine is primarily used as an antibiotic in farm animals. It has limited use for the treatment of urinary tract infections in humans. Flumequine is approved for use in fish farms in France, Japan, and Chile. EXPOSURE: Workers that use or produce flumequine may breathe in dust or have direct skin contact. Patients prescribed flumequine as an antibiotic will be exposed during treatment. The general population may be exposed by eating fish raised on farms that use flumequine. If flumequine is released to the environment, it will not move into air from soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms and is not expected to build up in fish. It is expected to be broken down by light in air, water or on soil surfaces. Flumequine released to air will be in or on particles that eventually fall to the ground. RISK: Unspecified eye effects were reported in a few patients during flumequine treatment. Recovery occurred within 2 days of stopping medication. No additional data on the potential for flumequine to produce toxic effects in humans were available. Liver damage occurred in laboratory animals repeatedly exposed to moderate oral doses of flumequine over time. Damage was reversible if treatment stopped. Additional effects at higher oral doses included hair loss, decreased activity, vomiting, bloating, dehydration, reduced weight gain, convulsions, tremors, and blue appearance (due to decreased blood oxygen levels). Decreased fertility, increased length of pregnancy, and increased fetal death were observed in laboratory animals exposed to high oral doses of flumequine before and during pregnancy. Low birth weights were observed in surviving pups. Cleft palate, delayed skeletal formation, and minor variations in kidney structure were observed in offspring of laboratory animals exposed to high doses of flumequine during pregnancy. Liver tumors occurred in laboratory mice, but not rats, following lifetime exposure to flumequine. The potential for flumequine to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Anti-Infective Agents, Urinary; Topoisomerase II Inhibitors
Flumequine is a fluoroquinolone compound with antimicrobial activity against Gram-negative organisms. It is used in the treatment of enteric infections in food animals and in the treatment of bacterial infections in farmed fish. Flumequine also has limited use in humans for the treatment of urinary tract infections.

MeSH Pharmacological Classification

Anti-Infective Agents, Urinary

ATC Code

J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01M - Quinolone antibacterials
J01MB - Other quinolones
J01MB07 - Flumequine

Vapor Pressure

2.45X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

42835-25-6

Wikipedia

Flumequine

Drug Warnings

The efficacy and safety of flumequine were evaluated in the treatment of 121 cases uncomplicated (65.5%) and complicated (34.5%) urinary tract infections (UTI) when given as a dose of 400 mg bd. Duration of treatment ranged from 7-15 days, with a mean of 10. Thirty days post-therapy, cure persisted in 92.3% of the patients with uncomplicated UTI and in 53.7% of those with complicated UTI. Relapse or re-infection occurred in 34.1% of the patients with complicated UTI, and in 12.2%, the infecting organism did not respond to treatment. Flumequine was generally well tolerated. In 27.3% of patients gastrointestinal, and neurological disorders and skin rashes developed which in most cases were mild. Only two patients were withdrawn from the treatment. It is concluded that flumequine, administered at 800 mg daily, is highly effective in treating uncomplicated and complicated UTI.

Biological Half Life

... /In rats/ after administration of the 25 mg/kg bw oral dose ... the plasma half-life for flumequine was 5.25 hours.
... /In male dogs/ after an oral dose of 25 mg/kg bw ... the disappearance of flumequine from the plasma appeared to follow multi-exponential kinetics with an initial half-life of about 75 minutes and a terminal beta-phase half-life of 6.5 hours.
... After IV and oral administration /in chickens/ (single-dose of 12 mg flumequine/kg bw ... elimination half-life and mean residence time of flumequine in plasma were 6.91 and 5.90 hr, respectively, after IV administration and 10.32 and 8.95 hr after oral administration. ...
To determine the plasma and urine levels of flumequine and its metabolite, 7-hydroxyflumequine, 28 healthy male subjects were given single and multiple oral doses of 400, 800 and 1200 mg flumequine. ... Following a single 800 mg dose, peak plasma levels of 14-25 mg/L occurred between 2.5 and 3.5 hr. The mean elimination half-life was 7.1 hr. ... Following 800 mg of flumequine four times a day ... the half-life following the last dose (8.5 hr) was not significantly different from the 7.1 hr half-life following the first dose.

Use Classification

Agrochemicals -> Bactericides
Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Preparation: J.F. Gerster, German patent 2264163; idem USA patent 3896131 (1973, 1975 both to Riker).
Condensation of 5-fluoro-2-methyltetrahydroquinoline with diethyl ethoxymethylenemalonate followed by thermal cyclization gives ethyl 6,7-dihydro-9-fluoro-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylate, which is saponified with sodium hydroxide to give flumequine.

General Manufacturing Information

Authorized or allowed for use in aquaculture (2 day withdrawal time in France). ... Registered or approved for use in aquatic or fishery situations in Japan (20 mg/kg per day)

Clinical Laboratory Methods

Flumequine (Flu) is one of the fluoroquinolones most frequently applied for the treatment of broilers in The Netherlands. For the detection of residues of Flu in blood serum of broilers, a biosensor immunoassay (BIA) was developed which was fast (7.5 min per sample) and specific (no cross-reactivity with other (fluoro)quinolones). This inhibition assay was based on a rabbit polyclonal anti-Flu serum and a CM5 biosensor chip coated with Flu which could be detected in the range of 15-800 ng mL(-1). For the detection of Flu in muscle, an easy extraction procedure in buffer was selected and the measuring range was from 24 to 4000 ng g(-1). Average recoveries of 66 till 75% were found with muscle samples spiked at 0.5, 1 and 2 times the maximum residue limit (MRL in muscle = 400 ng g(-1)) and the decision limit (CCalpha) and the detection capability (CCbeta) were determined as 500 and 600 ng g(-1), respectively. Incurred muscle samples were analysed by the BIA and by LC-MS/MS and a good correlation was found (R2 = 0.998). Serum and muscle samples from with Flu treated broilers were analysed and the concentrations found in serum were always higher than those found in muscle (average serum/muscle ratio was 3.5) and this proved the applicability of the BIA in serum as predictor of the Flu concentration in muscle.
A simple, sensitive, and rapid method for simultaneous determination of residues of flumequine and its microbiologically active metabolite 7-hydroxyflumequine in 100 mg sheep edible tissues (muscle, liver, kidney, and fat) by liquid chromatography is reported. After liquid-liquid cleanup with ethyl acetate, tissue extracts were injected onto a Select B column. The 2 compounds were determined by ultraviolet and fluorimetric detection. The method was repeatable and reproducible for flumequine and 7-hydroxyflumequine in muscle, liver, kidney, and fat, with limits of detection below 2 and 3 micrograms/kg for flumequine and 7-hydroxyflumequine, respectively. Mean recoveries for flumequine were 90 +/- 7, 82 +/- 7, 89 +/- 5, and 82 +/- 6% in muscle, liver, kidney, and fat respectively. Mean recoveries for 7-hydroxyflumequine were 91 +/- 2, 90 +/- 4, 86 +/- 3, and 84 +/- 4% in muscle, liver, kidney, and fat, respectively.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

The combined effects of various carcinogens found in food products are a concern for human health. In the present study, the effects of flumequine (FL) on the in vivo mutagenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in the liver were investigated. Additionally, we attempted to clarify the underlying mechanisms through comprehensive gene analysis using a cDNA microarray. Male gpt delta mice were fed a diet of 0.03 % MeIQx, 0.4 % FL, or 0.03 % MeIQx + 0.4 % FL for 13 weeks. The effects of cotreatment with phenobarbital (PB) were also examined. Treatment with MeIQx alone increased gpt and Spi(-) mutant frequencies, and cotreatment with FL, but not with PB, further exacerbated these effects, despite the lack of in vivo genotoxicity in mice treated with FL alone. FL caused an increase in Cyp1a2 mRNA levels and a decrease in Ugt1b1 mRNA levels, suggesting that the enhancing effects of FL may be due in part to modification of MeIQx metabolism by FL. Moreover, FL induced an increase in hepatocyte proliferation accompanied by hepatocellular injury. Increases in the mRNA levels of genes encoding cytokines derived from Kupffer cells, such as Il1b and Tnf, and cell cycle-related genes, such as Ccnd1 and Ccne1, suggested that FL treatment increases compensatory cell proliferation. Thus, the present study clearly demonstrated the combined effects of 2 different types of carcinogens known as contaminants in foods.

Stability Shelf Life

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Keep in a dry place.

Dates

Modify: 2023-08-15

Assessment of pharmaceutical mixture (ibuprofen, ciprofloxacin and flumequine) effects to the crayfish Procambarus clarkii: A multilevel analysis (biochemical, transcriptional and proteomic approaches)

Chiara Trombini, Julia Kazakova, Alejandro Montilla-López, Ricardo Fernández-Cisnal, Miriam Hampel, Rut Fernández-Torres, Miguel Ángel Bello-López, Nieves Abril, Julián Blasco
PMID: 34062201   DOI: 10.1016/j.envres.2021.111396

Abstract

The knowledge about the effects of pharmaceuticals on aquatic organisms has been increasing in the last decade. However, due to the variety of compounds presents in the aquatic medium, exposure scenarios and exposed organisms, there are still many gaps in the knowledge on how mixtures of such bioactive compounds affect exposed non target organisms. The crayfish Procambarus clarkii was used to analyze the toxicity effects of mixtures of ciprofloxacin, flumequine and ibuprofen at low and high concentrations (10 and 100 μg/L) over 21 days of exposure and to assess the recovery capacity of the organism after a depuration phase following exposure during additional 7 days in clean water. The crayfish accumulated the three compounds throughout the entire exposure in the hepatopancreas. The exposure to the mixture altered the abundance of proteins associated with different cells functions such as biotransformation and detoxification processes (i.e. catalase and glutathione transferase), carbohydrate metabolism and immune responses. Additionally changes in expression of genes encoding antioxidant enzymes and in activity of the corresponding enzymes (i.e. superoxide dismutase, glutathione peroxidase and glutathione transferase) were reported. Alterations at different levels of biological organization did not run in parallel under all circumstances and can be related to changes in the redox status of the target tissue. No differences were observed between control and exposed organisms for most of selected endpoints after a week of depuration, indicating that exposure to the drug mixture did not produce permanent damage in the hepatopancreas of P. clarkii.


A Method for the Determination of Veterinary Drugs from Different Therapeutic Classes in Animal Urine

María Ramos-Payán, Juan Antonio Ocaña-González, Rut Fernández-Torres, Miguel Ángel Bello-López
PMID: 32154562   DOI: 10.1093/chromsci/bmz084

Abstract

A rapid, precise and robust HPLC separation procedure has been developed and optimized for the determination of a series of drugs of different therapeutic classes: chlortetracycline, oxitetracycline, cefoperazone, diclofenac, tiamphenicol, marbofloxacin, ciprofloxacin, danofloxacin, enrofloxacin and flumequine. The chromatographic method used a monolithic C18 column and both diode array and fluorescence detection. This procedure was validated for the analysis of drugs in cow urine, using a simple and fast procedure with methanol/acetonitrile, allowing the simultaneous and efficient extraction of most of the studied drugs. The proposed method was successfully applied to the determination of enrofloxacin in cow urine, collected after the administration of this antibiotic.


Nano-immobilized flumequine with preserved antibacterial efficacy

Martina Bortoletti, Simone Molinari, Luca Fasolato, Juri Ugolotti, Roberta Tolosi, Andrea Venerando, Giuseppe Radaelli, Daniela Bertotto, Marco De Liguoro, Gabriella Salviulo, Radek Zboril, Fabio Vianello, Massimiliano Magro
PMID: 32305623   DOI: 10.1016/j.colsurfb.2020.111019

Abstract

Flumequine was nano-immobilized by self-assembly on iron oxide nanoparticles, called surface active maghemite nanoparticles (SAMNs). The binding process was studied and the resulting core-shell nanocarrier (SAMN@FLU) was structurally characterized evidencing a firmly immobilized organic canopy on which the fluorine atom of the antibiotic was exposed to the solvent. The antibiotic efficacy of the SAMN@FLU nanocarrier was tested on a fish pathogenic bacterium (Aeromonas veronii), a flumequine sensitive strain, in comparison to soluble flumequine and the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) were assessed. Noteworthy, the MIC and MBC of soluble and nanoparticle bound drug were superimposable. Moreover, the interactions between SAMN@FLU nanocarrrier and microorganism were studied by transmission electron microscopy evidencing the ability of the complex to disrupt the bacterial wall. Finally, a preliminary in vivo test was provided using Daphnia magna as animal model. SAMN@FLU was able to protect the crustacean from the fatal consequences of a bacterial infection and showed no sign of toxicity. Thus, in contrast with the strength of the interaction, nano-immobilized FLU displayed a fully preserved antimicrobial activity suggesting the crucial role of fluorine in the drug mechanism of action. Besides the importance for potential applications in aquaculture, the present study contributes to the nascent field of nanoantibiotics.


Antibiotics florfenicol and flumequine in the water column and sediments of Puyuhuapi Fjord, Chilean Patagonia

Bibiana Jara, Felipe Tucca, Benjamín M Srain, Laurence Méjanelle, Mario Aranda, Camila Fernández, Silvio Pantoja-Gutiérrez
PMID: 33984897   DOI: 10.1016/j.chemosphere.2021.130029

Abstract

Chile is a major global producer of farmed salmon in the fjords of Patagonia, and therefore a major consumer of antibiotics. We tested whether the antibiotics florfenicol and flumequine persisted in the large Puyuhuapi Fjord after the six months following mandatory concerted treatment by all salmon farms present in the fjord. Antibiotics were detected in 26% of analyzed samples, but only within the particulate phase, with concentrations of florfenicol of up to 23.1 ng L
, where detected. Flumequine was present in one sample at trace concentration, and neither antibiotic was detected in the dissolved phase nor in surface sediments. A fugacity-based model predicted that flumequine should theoretically remain in surface sediments at the sub-Minimal Inhibiting Concentrations (sub-MIC) previously shown to promote selection for antibiotic resistance in bacteria. Our observations suggest that surface sediments might act as a reservoir for antibiotic resistomes of bacteria, and that bacteria bearing antibiotic resistance genes could eventually become a risk for human health through the consumption of marine products.


Quinolones antibiotics in the Baiyangdian Lake, China: Occurrence, distribution, predicted no-effect concentrations (PNECs) and ecological risks by three methods

Lulu Zhang, Lina Shen, Shan Qin, Jiansheng Cui, Yong Liu
PMID: 31706758   DOI: 10.1016/j.envpol.2019.113458

Abstract

The occurrence, distribution, and ecological risk of 10 quinolones (QNs) were investigated in the water and sediment samples from Baiyangdian Lake, China. The field samplings were conducted in April (dry season) and August (wet season) 2018, the results showed that QNs was extensively distributed in the Baiyangdian Lake. For the occurrence, Flumequine (FLU) and Ofloxacin (OFL) were the most detected QNs in Baiyangdian Lake. For the temporal variation, the sum concentration of QNs in water and sediment were ranged from 153 ng/L to 3093 ng/L and from 40.1 ng/g to 1475 ng/g in April, while ranged from 3.83 ng/L to 769 ng/L and from 20.3 ng/g to 373 ng/g in August. For the spatial variation, all of QNs exhibited significance difference in concentration at different sampling areas. Furthermore, PNEC plays an important role in ecological risk assessment, thus the PNECs of FLU and OFL were derived by assessment factors (AF), species sensitivity distribution (SSD), and AQUATOX model methods. The results showed that: PNEC
, PNEC
, and PNEC
were 18.7 μg/L, 196 μg/L, and 128 μg/L for FLU, respectively; and were 0.021 μg/L, 4.40 μg/L, and 3.00 μg/L for OFL, respectively. The PNECs for FLU and OFL derived by three approaches showed the rank of: PNEC
> PNEC
> PNEC
; while the risk quotients (RQs) followed the other rank of: RQ
< RQ
< RQ
. The results was indicated that the indirect ecological effects plays an important role in the derived PNECs for QNs, without considering the indirect ecological effects in natural ecosystem can lead to under-protective or over-protective PNECs (RQs) for chemicals. Therefore, AQUATOX model can be applied in deriving PNECs during the ecological risk assessment.


Genetic diversity of Salmonella enterica recovered from chickens farms and its potential transmission to human

Omneya S Magdy, Ihab M Moussa, Hussein A Hussein, Mahmoud D El-Hariri, Ahmed Ghareeb, Hassan A Hemeg, Khalid S Al-Maary, Aymen S Mubarak, Waleed K Alwarhi, Jakeen K Eljakee, Saleh A Kabli
PMID: 31672428   DOI: 10.1016/j.jiph.2019.09.007

Abstract

Salmonella is a zoonotic bacterium transmitted through the food chain and is an important cause of disease in humans. The current study is aimed to characterize Salmonella isolates from broiler breeder chickens farms using, polymerase chain reaction (PCR) and sequencing analysis of representative isolates.
S. Kentucky (n=11), S. Enteritidis (n=4), S. Typhimurium (n=3), S. Breanderp (n=1), and Sand S. Newport (n=1), were identified from chicken farms. Antimicrobial sensitivity test among the strains were investigated using 13 antibacterial discs. The amplified fragments of fliC and sefA genes were used to characterize S. Kentucky, S. Enteritidis and S. Typhimurium strains. Sequence analysis of the amplified PCR products for Salmonella Kentucky, Enteritidis and Typhimurium were carried out.
Antimicrobial sensitivity testing revealed that 95% of the isolates were resistant to penicillin, 85% to norfloxacin and colistin sulfate (each), 75% to gentamicin, 70% to nalidixic acid and 60% to flumequine. The obtained sequences revealed the close identity of the isolated strains with other Salmonella reference strains in different countries.
Analysis of the selected salmonellae confirm the report of Salmonella Enteritidis, Salmonella Typhimurium and Salmonella Kentucky circulation among broiler breeder flocks and the need to determine antibacterial susceptibility pattern regularly to detect multidrug-resistant salmonellae. The present study reports the circulation of Salmonella Kentucky, Enteritidis and Typhimurium among broiler breeder farms in Egypt. Emergency control of salmonellae is a global public health concern.


Oxidation of flumequine in aqueous solution by UV-activated peroxymonosulfate: Kinetics, water matrix effects, degradation products and reaction pathways

Yumeng Qi, Ruijuan Qu, Jiaoqin Liu, Jing Chen, Gadah Al-Basher, Nouf Alsultan, Zunyao Wang, Zongli Huo
PMID: 31394442   DOI: 10.1016/j.chemosphere.2019.124484

Abstract

The degradation of flumequine (FLU) in aqueous solution by ultraviolet (UV)-activated peroxymonosulfate (PMS) was investigated in this work. Under the conditions of [PMS]
:[FLU]
= 1:1, T = 25 ± 2 °C, pH = 7.0 ± 0.1, nearly complete removal of FLU was achieved after 60 min. The effects of various operating parameters, including oxidant doses, pH, the presence of typical ions (NH
、Mg
、Fe
、Cl
、NO
、HCO
) and humic acid were evaluated. It was found that the pseudo-first-order rate constants of FLU degradation increased with increasing PMS dosage and decreasing solution pH. The presence of Mg
could accelerate FLU removal, while Fe
, HCO
, NO
and HA inhibited the reaction. Moreover, the degradation of FLU in different water matrices were also explored, and the removal followed the order of Tap water > Ultrapure water > River water > Secondary clarifier effluent. According to the control and radical quenching experiment results, direct photolysis and reactive radicals (SO
and HO) contributed mainly to FLU degradation in the UV/PMS system. Initial FLU molecule underwent reactions such as hydroxylation, hydroxyl substitution, demethylation, decarboxylation/decarbonylation and ring opening, leading to the formation of nineteen oxidation products. The effective degradation by UV/PMS suggests a feasible technology for treating FLU in waters and wastewaters.


Single-strain regression analysis evaluating disc potencies of flumequine and enrofloxacin for testing Aeromonas sobria and Vibrio anguillarum

Göran Kronvall, Sandrine Baron, Emeline Larvor, Casandra Rudas-Villarreal, Jonathan Hobson, Peter Smith
PMID: 31231825   DOI: 10.1111/apm.12972

Abstract

Two quite different disc contents are used for antimicrobial susceptibility testing of two fluoroquinolone drugs, flumequine and enrofloxacin, in the disc diffusion test, 30 and 5 µg, respectively. Using the SRA method, single-strain regression analysis, we studied the impact of disc content when testing two relevant bacterial species, Aeromonas sobria and Vibrio anguillarum. There were no major differences between the antimicrobial regression lines for the two species. Wild-type strains produced acceptable zones of inhibition over a wide range of disc contents. The flumequine 30 µg disc should be lowered in its drug content. No rational reasons for choosing so different disc contents for the two antimicrobials were apparent. At present, the choice of disc content for new antimicrobials are outside the realm of clinical microbiologists. It is recommended that reference authorities, such as EUCAST, CLSI and USCAST, are consulted for the choice of disc contents in the future.


Critical evaluation of third-order advantage with highly overlapped spectral signals. Determination of fluoroquinolones in fish-farming waters by fluorescence spectroscopy coupled to multivariate calibration

Alicia Osorio, Carla Toledo-Neira, Manuel A Bravo
PMID: 31357317   DOI: 10.1016/j.talanta.2019.06.048

Abstract

In this work, the analytical performance of a third-order/four-way calibration is evaluated to model a highly overlapped system, where two spectral dimensions are extremely similar, and the results are then compared with the results of second-order/three-way calibration. The four-way data were obtained during the photodegradation of fluoroquinolones (ciprofloxacin, norfloxacin and flumequine) in the form of excitation-emission matrices and modeled by unfolded partial least squares coupled to residual trilinearization (U-PLS-RTL). According to the results, the model obtained with the second-order algorithm (unfolded partial least squares coupled to residual bilinearization: U-PLS-RBL) was unsatisfactory due to high spectral overlap. The third-order approach obtained a satisfactory fit and better figures of merit (LOD, REP, RMSEP, and sensitivity, among others) even in the presence of unexpected interferences due to third-order advantages. Finally, the analytical method based on third-order multivariate calibration was applied to quantify these fluoroquinolones in spiked fish-farming water samples. In this case, the third-order advantage allowed us to satisfactorily model the data and to quantify these compounds in this complex matrix, demonstrating the superior analytical performance of the high-order data that were evaluated.


Flumequine-Mediated Upregulation of p38 MAPK and JNK Results in Melanogenesis in B16F10 Cells and Zebrafish Larvae

Wisurumuni Arachchilage Hasitha Maduranga Karunarathne, Ilandarage Menu Neelaka Molagoda, Myung Sook Kim, Yung Hyun Choi, Matan Oren, Eui Kyun Park, Gi-Young Kim
PMID: 31614510   DOI: 10.3390/biom9100596

Abstract

Flumequine is a well-known second generation quinolone antibiotic that induces phototoxicity. However, the effect of flumequine on skin melanogenesis is unclear. Therefore, we, for the first time, investigated whether flumequine regulates melanogenesis. The present study showed that flumequine slightly inhibited
mushroom tyrosinase activity but significantly increased extracellular and intracellular melanin content in B16F10 cells and promoted the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. Additionally, flumequine remarkably increased melanin pigmentation in zebrafish larvae without any toxicity. We also found that flumequine stimulated p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) phosphorylation; inhibition of p38 MAPK and JNK resulted in significant downregulation of extracellular and intracellular melanin content in B16F10 cells and pigmentation of zebrafish larvae accompanied with suppression of MITF and tyrosinase expression, indicating that flumequine-mediated p38 and JNK promote melanogenesis
and
. According to the molecular docking prediction, flumequine targeted dual-specificity MAPK phosphatase 16 (DUSP16), which is a major negative regulator of p38 MAPK and JNK. Our findings demonstrate that flumequine induces an increase in melanin content in B16F10 cells and zebrafish larvae by activating p38 MAPK and JNK. These data show the potential of flumequine for use as an anti-vitiligo agent.


Explore Compound Types